molecular formula C21H21NO2 B14569023 Acetamide, N-(3-methylphenyl)-N-[2-(2-naphthalenyloxy)ethyl]- CAS No. 61293-93-4

Acetamide, N-(3-methylphenyl)-N-[2-(2-naphthalenyloxy)ethyl]-

Cat. No.: B14569023
CAS No.: 61293-93-4
M. Wt: 319.4 g/mol
InChI Key: FDFRPEJKGZIWQD-UHFFFAOYSA-N
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Description

Acetamide, N-(3-methylphenyl)-N-[2-(2-naphthalenyloxy)ethyl]- is a substituted acetamide derivative featuring a branched structure with a 3-methylphenyl group and a 2-(2-naphthalenyloxy)ethyl moiety. The compound’s structure combines aromatic (naphthalene and phenyl) and ether-amide linkages, which influence its physicochemical and biological properties.

Properties

CAS No.

61293-93-4

Molecular Formula

C21H21NO2

Molecular Weight

319.4 g/mol

IUPAC Name

N-(3-methylphenyl)-N-(2-naphthalen-2-yloxyethyl)acetamide

InChI

InChI=1S/C21H21NO2/c1-16-6-5-9-20(14-16)22(17(2)23)12-13-24-21-11-10-18-7-3-4-8-19(18)15-21/h3-11,14-15H,12-13H2,1-2H3

InChI Key

FDFRPEJKGZIWQD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N(CCOC2=CC3=CC=CC=C3C=C2)C(=O)C

Origin of Product

United States

Biological Activity

Acetamide, N-(3-methylphenyl)-N-[2-(2-naphthalenyloxy)ethyl]- (CAS Number: 61293-93-4), is a compound that has garnered interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. With a molecular formula of C21H21NO2 and a molecular weight of approximately 319.404 g/mol, this compound features an acetamide functional group linked to a phenyl and a naphthalenyloxyethyl moiety, which may influence its pharmacological properties.

The biological activity of Acetamide derivatives is often attributed to their ability to interact with various biological targets, including enzymes and receptors. Research has indicated that modifications in the structure of acetamides can significantly affect their binding affinity and overall biological activity. For instance, the presence of electron-withdrawing groups or bulky lipophilic head groups can enhance the potency of these compounds against specific microbial strains and cancer cells.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of Acetamide derivatives. Studies have shown that:

  • Meta-substitutions with electron-withdrawing groups generally yield higher activity against gram-positive bacteria.
  • Para-substitutions are effective but less potent than meta-substitutions.
  • Ortho-substitutions are often poorly tolerated, except for certain halogen groups like chlorine.

Antioxidant and Anti-inflammatory Activities

Recent studies have highlighted the antioxidant properties of Acetamide derivatives. For example, compounds synthesized from acetamide scaffolds demonstrated significant scavenging activity against reactive oxygen species (ROS) and nitric oxide (NO) production in macrophage cell lines. This suggests potential applications in inflammatory diseases where oxidative stress plays a critical role.

Comparison of Biological Activities

Compound NameMolecular FormulaActivity Description
Acetamide, N-(3-methylphenyl)-N-[2-(2-naphthalenyloxy)ethyl]C21H21NO2Moderate activity against gram-positive bacteria
Acetamide Derivative 1C22H23NO3Enhanced solubility and bioavailability
Acetamide Derivative 2C21H20ClNO2Chlorine substitution improves electronic properties

Antioxidant Activity Results

Compound IDLD50 (ppm)Scavenging Activity (%)Cell Viability (%)
400063.04438598
4000710.64448095

Study on Antioxidant Activity

In a study published in Pharmaceutical Medicine, several new acetamide derivatives were synthesized and tested for their antioxidant activities. The compounds demonstrated significant scavenging effects on ABTS radicals, with LD50 values indicating low toxicity to macrophage cell lines. Notably, compounds 40006 and 40007 exhibited promising results in reducing NO production in LPS-stimulated macrophages, suggesting their potential as therapeutic agents for inflammatory conditions .

Antimicrobial Screening

Another study investigated the antimicrobial properties of various acetamide derivatives against both gram-positive and gram-negative bacteria. The findings revealed that certain modifications led to enhanced activity against resistant strains, highlighting the importance of structural variations in developing new antimicrobial agents .

Comparison with Similar Compounds

Table 1: Structural Comparison of Acetamide Derivatives

Compound Name Key Substituents Molecular Weight (g/mol) Key Functional Groups
Target Compound 3-methylphenyl, 2-naphthalenyloxyethyl ~353.4 (estimated) Amide, ether, naphthalene
2-(4-((Naphthalen-1-yloxy)methyl)-1H-triazol-1-yl)-N-phenylacetamide (6a) Phenyl, triazole-naphthalenyloxy 404.1359 (HRMS) Triazole, amide, ether
N-[2-(4-methoxyphenyl)ethyl]-2-naphthalen-1-yl-acetamide (3a) 4-methoxyphenyl, naphthalenyl ~337.4 (estimated) Amide, methoxy, naphthalene
2-(3-methylphenyl)-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}acetamide (G870-0067) 3-methylphenyl, pyridazin-3-yloxyethyl ~365.8 (estimated) Amide, pyridazine, ether

Key Observations :

Key Observations :

  • Copper-catalyzed 1,3-dipolar cycloaddition (Click chemistry) is a common method for triazole-containing acetamides, offering regioselectivity and moderate yields .
  • The target compound’s synthesis likely requires optimization of the naphthalenyloxyethyl group introduction, which may involve etherification steps.

Physicochemical Properties

Table 3: Spectroscopic and Stability Data

Compound Name IR (C=O stretch, cm⁻¹) NMR Shifts (δ ppm, key signals) Stability Notes
Target Compound ~1670–1680 (estimated) N/A Likely sensitive to hydrolysis
6b 1682 5.48 (–OCH₂), 8.36 (triazole), 10.79 (–NH) Stabilized by triazole ring
N-(3-Nitrophenyl)-(2-hydroxy-naphthalenyl)methyl-acetamide 1676 10.33 (–NH), 7.75 (aromatic) Hydrogen-bonded crystal lattice

Key Observations :

  • The presence of electron-withdrawing groups (e.g., nitro in 6b) increases C=O stretching frequencies .
  • Hydrogen bonding in naphthalene-containing derivatives (e.g., ) enhances crystalline stability but may reduce solubility.

Table 4: Pharmacological Profiles

Compound Name IC50 (µM) In Vivo Efficacy (% blood glucose reduction) Application
Target Compound N/A N/A Hypothesized enzyme inhibition
3a 69 25.1% (sucrose model), 21.4% (diabetic model) Antidiabetic lead
3b 87 19.8% (sucrose model), 17.5% (diabetic model) Less active than 3a
Pesticide derivatives (e.g., alachlor) N/A N/A Herbicidal activity

Key Observations :

  • Naphthalene-containing 3a shows superior antidiabetic activity over phenyl derivatives (3b), likely due to enhanced lipophilicity and target binding .
  • The target compound’s naphthalenyloxyethyl group may offer similar advantages but requires empirical validation.

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